

# What are the properties of 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine?

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## Compound of Interest

Compound Name: 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

Cat. No.: B1588344

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## An In-Depth Technical Guide to 2-Ethoxy-5-(n,n-diisopropyl)aminopyridine

### Abstract

This technical guide provides a comprehensive overview of **2-Ethoxy-5-(n,n-diisopropyl)aminopyridine** (CAS No. 871269-05-5), a substituted pyridine derivative of interest to the chemical research and drug development communities. While specific experimental data for this compound is sparse in public literature, this document consolidates available information and presents scientifically-grounded predictions regarding its physicochemical properties, spectroscopic profile, and potential applications. A plausible synthetic route is detailed, and crucial safety considerations, extrapolated from structurally related aminopyridines, are outlined. This guide serves as a foundational resource for researchers and scientists looking to explore the utility of this molecule as a versatile building block in medicinal chemistry, agrochemicals, and materials science.

### Introduction and Molecular Overview

**2-Ethoxy-5-(n,n-diisopropyl)aminopyridine** is a heterocyclic aromatic amine featuring a pyridine core. The structure is distinguished by two key functional groups that dictate its chemical behavior and potential utility: an ethoxy group (-OCH<sub>2</sub>CH<sub>3</sub>) at the 2-position and a bulky, electron-donating N,N-diisopropylamino group at the 5-position.

The 2-alkoxy pyridine moiety is a prevalent scaffold in numerous biologically active compounds, contributing to metabolic stability and modulating electronic properties.[1][2] Concurrently, the diisopropylamino substituent significantly increases the molecule's lipophilicity and steric bulk, which can be leveraged to fine-tune pharmacokinetic properties, enhance receptor binding selectivity, or direct further chemical transformations. The combination of these features makes it a promising, yet underexplored, intermediate for the synthesis of novel chemical entities.

## Physicochemical and Structural Properties

Comprehensive experimental data for **2-Ethoxy-5-(n,n-diisopropyl)aminopyridine** is not widely published. The following table summarizes its core identifiers and predicted properties based on its chemical structure. Researchers should validate these properties experimentally before use.

Property	Value	Source
IUPAC Name	2-ethoxy-N,N-diisopropylpyridin-5-amine	N/A
CAS Number	871269-05-5	[3]
Molecular Formula	C <sub>13</sub> H <sub>22</sub> N <sub>2</sub> O	[3]
Molecular Weight	222.33 g/mol	[3][4]
Appearance	Predicted: Colorless to pale yellow oil or low-melting solid	N/A
Boiling Point	Predicted: >250 °C at 760 mmHg	N/A
Solubility	Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Low solubility in water.	N/A

## Synthesis and Manufacturing

A definitive, published synthesis for **2-Ethoxy-5-(n,n-diisopropyl)aminopyridine** is not readily available. However, a scientifically sound approach can be proposed based on established

methodologies for the N-alkylation of aminopyridines.[5] The most direct pathway involves the dialkylation of the precursor, 2-ethoxy-5-aminopyridine.

## Proposed Synthetic Pathway: Reductive Amination

A robust and common method for preparing di-alkylated amines is reductive amination. This process would involve reacting the precursor 2-ethoxy-5-aminopyridine with acetone in the presence of a reducing agent.

Causality of Experimental Choices:

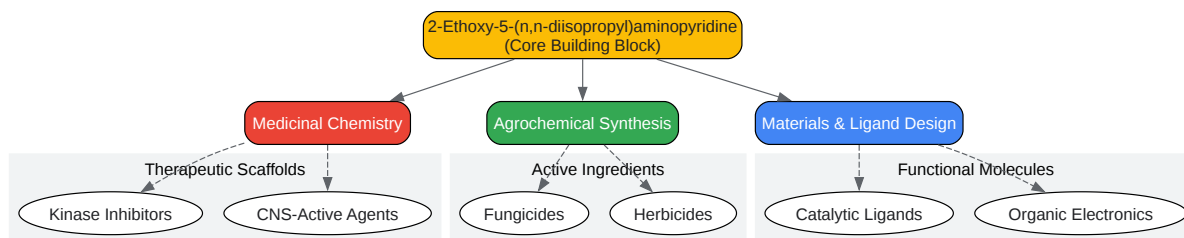
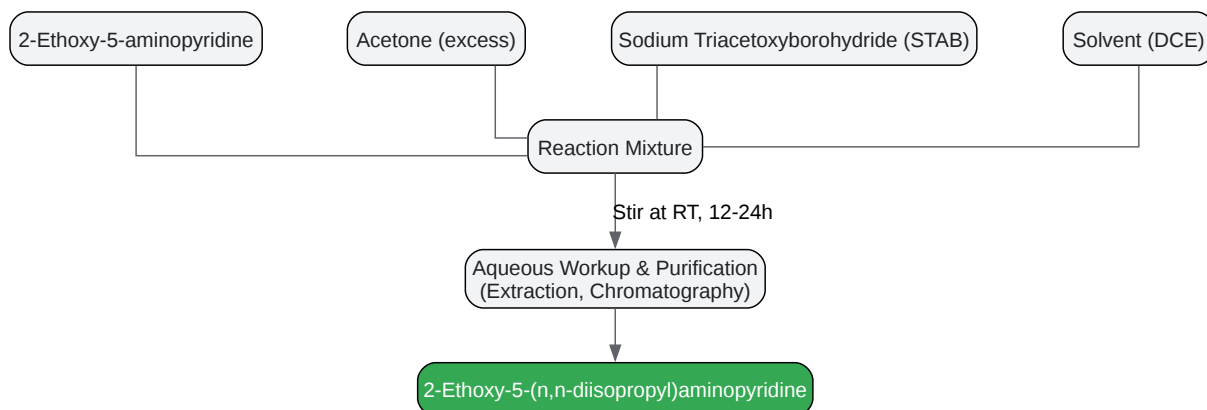
- **Precursor:** 2-ethoxy-5-aminopyridine is a commercially available or readily synthesized starting material.
- **Reagent:** Acetone serves as the source for the isopropyl groups. It first forms an imine with the primary amine.
- **Reducing Agent:** A reducing agent like sodium triacetoxyborohydride (STAB) is ideal. It is mild enough not to reduce other functional groups on the ring and is highly effective for reductive aminations. The reaction proceeds in two steps: the initial formation of the N-isopropyl amine, followed by a second reductive amination to yield the final diisopropyl product.
- **Solvent:** A non-protic solvent such as dichloroethane (DCE) or tetrahydrofuran (THF) is suitable for this reaction.

## Experimental Protocol (Proposed)

- **Setup:** To a round-bottom flask under an inert atmosphere (N<sub>2</sub> or Argon), add 2-ethoxy-5-aminopyridine (1.0 eq) and dichloroethane (DCE).
- **Reagent Addition:** Add acetone (2.5-3.0 eq) to the solution.
- **Reduction:** Slowly add sodium triacetoxyborohydride (STAB) (2.5-3.0 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
- **Reaction:** Stir the mixture at room temperature for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

- Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate ( $\text{NaHCO}_3$ ).
- Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product should be purified via flash column chromatography on silica gel to yield the pure **2-Ethoxy-5-(n,n-diisopropyl)aminopyridine**.

## Synthesis Workflow Diagram



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